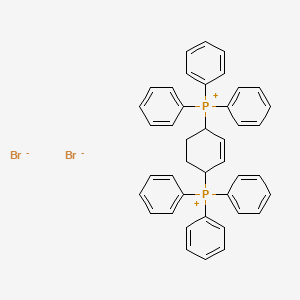
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide is a quaternary phosphonium salt. This compound is characterized by its unique structure, which includes a 2-cyclohexene-1,4-diyl backbone linked to two triphenylphosphonium groups, with bromide ions as counterions. This structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide can be synthesized through a one-step alkylation reaction. The process involves the reaction of triphenylphosphine with 1,4-dibromobutane in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production .
化学反応の分析
Types of Reactions
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, leading to the formation of new phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiolates. These reactions are typically carried out in polar solvents like DMF or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield new phosphonium halides, while oxidation reactions can produce phosphine oxides .
科学的研究の応用
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, particularly in targeting specific cells or tissues.
作用機序
The mechanism by which Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide exerts its effects involves its ability to interact with various molecular targets. The phosphonium group can facilitate the transfer of reactants across cell membranes, enhancing the efficiency of biochemical reactions. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
類似化合物との比較
Similar Compounds
- Phosphonium, ethane-1,2-diylbis[triphenyl-, dibromide
- Phosphonium, propane-1,3-diylbis[triphenyl-, dibromide
- Phosphonium, butane-1,4-diylbis[triphenyl-, dibromide
Uniqueness
Phosphonium, 2-cyclohexene-1,4-diylbis[triphenyl-, dibromide is unique due to its 2-cyclohexene-1,4-diyl backbone, which imparts specific steric and electronic properties. This structural feature enhances its reactivity and makes it suitable for specialized applications, such as phase-transfer catalysis and antimicrobial activity .
特性
CAS番号 |
380601-35-4 |
|---|---|
分子式 |
C42H38Br2P2 |
分子量 |
764.5 g/mol |
IUPAC名 |
triphenyl-(4-triphenylphosphaniumylcyclohex-2-en-1-yl)phosphanium;dibromide |
InChI |
InChI=1S/C42H38P2.2BrH/c1-7-19-35(20-8-1)43(36-21-9-2-10-22-36,37-23-11-3-12-24-37)41-31-33-42(34-32-41)44(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40;;/h1-31,33,41-42H,32,34H2;2*1H/q+2;;/p-2 |
InChIキー |
SDPKPHFIWYJCFZ-UHFFFAOYSA-L |
正規SMILES |
C1CC(C=CC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


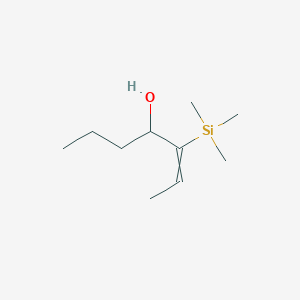
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
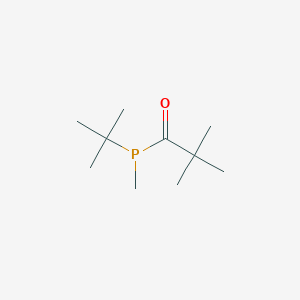
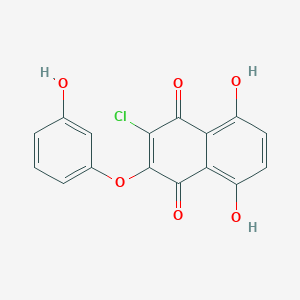
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
![tert-Butyl[(cyclododec-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14253813.png)
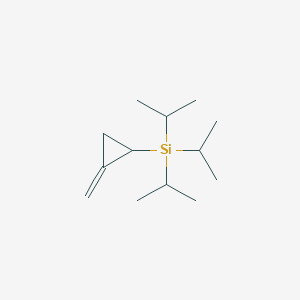
![1-Chloro-4-[(1-fluoropropadienyl)sulfanyl]benzene](/img/structure/B14253827.png)
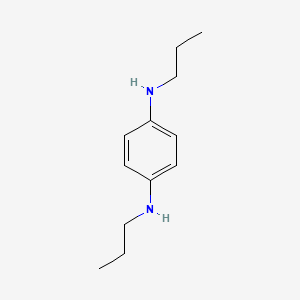

![6-[Hydroxy(phenyl)methylidene]-2-iminocyclohex-4-ene-1,3-dione](/img/structure/B14253847.png)
